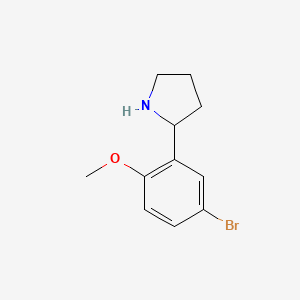

2-(5-Bromo-2-methoxyphenyl)pyrrolidine

Description

2-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS 69639-91-4) is a halogenated organic compound featuring a pyrrolidine ring (a five-membered saturated amine) substituted with a 5-bromo-2-methoxyphenyl group. Its hydrochloride salt (CAS 346705-24-6) is commonly used in pharmaceutical research as an intermediate . Key structural attributes include:

- Substituents: A bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, enhancing lipophilicity and directing electronic effects.

- Molecular formula: C₁₁H₁₄BrNO (free base).

The compound’s moderate solubility in organic solvents and reactivity in coupling reactions make it valuable in synthetic chemistry and drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISWUQUOGCFJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential in the development of pharmaceuticals due to its biological activity. Research indicates that it may interact with various biological targets, including enzymes and receptors, which is crucial for drug design. Preliminary studies suggest that 2-(5-bromo-2-methoxyphenyl)pyrrolidine may bind to specific kinases and G-protein coupled receptors, indicating a role in modulating signaling pathways relevant to various diseases.

The biological activities associated with compounds similar to this compound include:

- Antidepressant Effects: Similar compounds have shown promise as selective serotonin receptor agonists, which are important in treating mood disorders .

- Neuropharmacological Applications: The compound's structure suggests it may exhibit properties beneficial for neurological conditions, potentially acting on serotonin receptors implicated in mood regulation and anxiety .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies help identify how modifications to the chemical structure affect biological activity and binding affinity.

Key Findings from SAR Studies:

- Binding Affinity: Investigations into the binding affinities of related compounds at serotonin receptors reveal that structural variations significantly impact their agonistic properties. For instance, the presence of methoxy groups on the phenyl ring enhances receptor selectivity and potency .

- Selectivity Profiles: The compound demonstrates a preference for certain serotonin receptor subtypes over others, which could lead to fewer side effects compared to non-selective agonists. This selectivity is crucial for developing safer therapeutic agents .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Case Study 1: Antidepressant Potential

A study explored the effects of related compounds on serotonin receptors and found that specific substitutions on the phenyl ring significantly enhance agonist potency at the serotonin 2A receptor. This suggests that this compound could be a candidate for further development as an antidepressant .

Case Study 2: Neuropharmacological Investigations

Research focusing on the neuropharmacological properties of pyrrolidine derivatives indicated that compounds with similar structures exhibit activity against various neurological targets. The findings support further exploration of this compound in treating conditions such as anxiety and depression .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 2-(5-Bromo-2-methoxyphenyl)pyrrolidine with analogous compounds:

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-Bromo-2-methoxyphenyl)pyrrolidine?

Answer:

The synthesis of this compound typically involves:

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling between a brominated aryl halide (e.g., 5-bromo-2-methoxyphenylboronic acid) and a pyrrolidine precursor. This method leverages aryl bromide reactivity, as seen in analogous pyridine derivatives .

Cyclization Strategies : Intramolecular cyclization of appropriately substituted precursors, such as brominated intermediates, under basic or acidic conditions. For example, pyrrolidine rings can be formed via reductive amination or ring-closing metathesis .

Functional Group Protection : Methoxy groups require protection (e.g., using tert-butyldimethylsilyl ether) during synthesis to prevent undesired side reactions .

Key validation steps include HPLC purity analysis (>95%) and 1H/13C NMR to confirm regiochemistry .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the pyrrolidine ring conformation and aryl substitution patterns. For example, methoxy protons resonate at ~δ 3.8–4.0 ppm, while pyrrolidine protons show splitting due to ring puckering .

- X-Ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves stereochemistry. A monoclinic system (space group P21/c) with lattice parameters a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, and β = 91.315° was reported for a structurally similar brominated heterocycle .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C11H14BrNO: 256.03) .

Advanced: How can researchers resolve contradictions between computational modeling and experimental structural data?

Answer:

Discrepancies often arise from crystal packing effects or dynamic motion in solution . To address this:

Refine Crystallographic Data : Use SHELXL for high-resolution refinement, accounting for thermal motion and disorder .

Density Functional Theory (DFT) : Compare optimized gas-phase structures (e.g., at B3LYP/6-31G* level) with crystallographic bond lengths/angles. Deviations >0.05 Å suggest conformational flexibility .

Variable-Temperature NMR : Probe dynamic processes (e.g., ring inversion) by analyzing line broadening at low temperatures .

For example, a 0.1 Å discrepancy in C-Br bond lengths between DFT and crystallography may indicate solid-state interactions .

Advanced: What strategies improve regioselectivity in functionalizing the pyrrolidine ring?

Answer:

- Protection-Deprotection : Temporarily block the amine group with Boc (tert-butyloxycarbonyl) to direct electrophilic substitution to the para position of the aryl ring .

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to enantioselectively introduce substituents on the pyrrolidine nitrogen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the pyrrolidine nitrogen, favoring N-alkylation over aryl bromination .

Basic: What are the key stability considerations for handling and storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent debromination or oxidation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as the pyrrolidine ring is prone to hydrolysis under acidic conditions .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid degradation of brominated aromatic moieties .

Advanced: How can low yields in cyclization steps be optimized during synthesis?

Answer:

- Catalyst Screening : Test Pd(OAc)2/XPhos systems for cross-coupling efficiency, as reported for analogous bromopyridine syntheses (yield improvement from 45% to 72%) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, minimizing side-product formation .

- Additive Optimization : Use Cs2CO3 as a base to enhance deprotonation in key intermediates, improving cyclization rates .

Advanced: How does the electronic nature of the methoxy group influence reactivity in cross-coupling reactions?

Answer:

The methoxy group is electron-donating , which:

Activates the Aryl Ring : Enhances oxidative addition of Pd(0) to the C-Br bond in Suzuki couplings .

Directs Electrophilic Substitution : Positions incoming reagents at the para position relative to the methoxy group in Friedel-Crafts alkylation .

Alters Redox Potentials : Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential compared to non-methoxy analogs, impacting electrochemical stability .

Basic: What analytical methods confirm the absence of common synthetic byproducts?

Answer:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane = 1:3) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., debrominated species) with a DB-5MS column .

- Ion Chromatography : Quantify residual bromide ions (<50 ppm) to confirm complete coupling .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- SwissADME : Estimates logP (1.8–2.2) and blood-brain barrier permeability, critical for CNS-targeted studies .

- Molecular Dynamics Simulations : Analyze binding affinity to biological targets (e.g., dopamine receptors) using GROMACS .

- DEREK Nexus : Assess mutagenicity risks from the brominated aromatic system .

Advanced: How can researchers validate the compound’s role in inhibiting enzymatic activity?

Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., IC50 determination via fluorescence quenching) .

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and stoichiometry to confirm competitive inhibition .

- X-Ray Co-Crystallization : Resolve inhibitor-enzyme complexes (e.g., with SHELXD ) to identify key hydrogen bonds with active-site residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.